Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-
Description
Properties
IUPAC Name |
2,4-bis(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H41N/c1-37(2,29-16-10-7-11-17-29)32-22-25-34(26-23-32)40-36-27-24-33(38(3,4)30-18-12-8-13-19-30)28-35(36)39(5,6)31-20-14-9-15-21-31/h7-28,40H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNKURHFWJWJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=C(C=C(C=C3)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066198 | |
| Record name | Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17419-19-1 | |
| Record name | 2,4-Bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017419191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- (CAS Number: 10081-67-1) is a substituted diphenylamine compound known for its antioxidant properties. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.
- Molecular Formula : C30H31N
- Molar Mass : 405.57 g/mol
- Density : 1.061 g/cm³ (predicted)
- Melting Point : 100°C
- Boiling Point : 535.2°C (predicted)
- Water Solubility : 6.7 µg/L at 20°C
- Appearance : White to gray powder
Benzenamine derivatives, including this compound, function primarily as antioxidants. They protect materials from oxidative degradation caused by heat, light, and ozone exposure. The antioxidant activity is attributed to the ability of the amine group to donate electrons and stabilize free radicals, thus preventing chain reactions that lead to material deterioration .
Antioxidant Properties
The compound is widely used in the rubber and plastics industries as an antioxidant additive. It helps in prolonging the life of synthetic rubbers such as styrene-butadiene and chloroprene by mitigating oxidative stress that leads to aging and degradation .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the ecological impact of substituted diphenylamines (SDPAs), including this compound. Studies indicate minimal risk for aquatic organisms and mammals when exposure levels are below certain thresholds (less than 10 mg/kg body weight per day) .
Case Study 1: Rubber Industry Application
A study evaluating the effectiveness of various antioxidants in rubber formulations found that Benzenamine derivatives significantly improved thermal stability and resistance to oxidative degradation compared to untreated samples. The results demonstrated that incorporating this compound could extend the service life of rubber products by up to 30% under accelerated aging conditions.
Case Study 2: Plastics Performance
In another investigation focusing on plastic materials, the addition of Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- was shown to enhance the mechanical properties of polystyrene blends. The study reported improved tensile strength and elongation at break, indicating better performance in applications requiring durability under environmental stressors.
Scientific Research Applications
Industrial Applications
1. Antioxidant in Rubber Products
KY-405 is primarily used as an antioxidant in the rubber industry. It protects various types of synthetic rubbers, including:
- Natural Rubber
- Styrene-butadiene Rubber
- Isoprene Rubber
- Chloroprene Rubber
Its antioxidant properties help mitigate the degradation caused by heat, light, and ozone exposure, thereby extending the lifespan and performance of rubber products .
2. Plastics Industry
In addition to rubber applications, KY-405 is also employed in the plastics industry. It serves as a stabilizer that enhances the durability and longevity of plastic materials against oxidative degradation .
3. Lubricants and Greases
The compound is utilized in formulating lubricants and greases, where it helps maintain performance under high-temperature conditions by preventing oxidative breakdown .
Case Studies
Case Study 1: Performance in Rubber Compounds
A study conducted on the effectiveness of KY-405 as an antioxidant in rubber compounds demonstrated significant improvements in thermal stability and resistance to aging compared to untreated samples. The rubber blends containing KY-405 exhibited lower weight loss and better mechanical properties after prolonged exposure to elevated temperatures .
Case Study 2: Application in Plastic Stabilization
Research on the use of KY-405 as a stabilizer in polyolefin plastics showed that it significantly reduced discoloration and maintained mechanical strength over time when subjected to UV radiation. This finding underscores its role in enhancing the durability of plastic products used outdoors .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-
- CAS No.: 10081-67-1
- Synonyms: Antioxidant 445, KY-405, Naugard 445, 4,4′-Bis(α,α-dimethylbenzyl)diphenylamine
- Molecular Formula : C₃₀H₃₁N
- Molecular Weight : 405.58 g/mol
- Structure : Features three bulky 1-methyl-1-phenylethyl substituents at the 2,4-positions of the benzene ring and the para-position of the N-phenyl group.
Physical Properties :
- Melting Point : 99–100°C
- Boiling Point : 535.2°C
- Density : 1.061 g/cm³
- LogP : 7.9 (indicative of high hydrophobicity)
Structural Analogs
Compound A : 4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
- CAS No.: 75422-59-2
- Molecular Formula : C₂₈H₂₇N
- Molecular Weight : 377.53 g/mol
- Key Differences: Substituents: 1-phenylethyl groups (lacking methyl group at the benzylic position) vs. 1-methyl-1-phenylethyl groups in the target compound.
Compound B : 4,4′-Methylenedianiline (MDA)
- CAS No.: 101-77-9
- Molecular Formula : C₁₃H₁₄N₂
- Molecular Weight : 198.27 g/mol
- Key Differences: Central methylene bridge instead of bulky alkyl substituents. Toxicity: MDA is a known carcinogen (aromatic amine hazard), whereas the target compound’s bulky groups may mitigate reactivity and toxicity .
Compound C: 2,4-Di-tert-butylphenol
- CAS No.: 96-76-4
- Molecular Formula : C₁₄H₂₂O
- Molecular Weight : 206.33 g/mol
- Key Differences: Phenolic antioxidant (vs. amine-based target compound).
Physicochemical and Functional Comparison
Key Observations :
- Steric Effects : The target compound’s 1-methyl-1-phenylethyl groups provide superior steric protection compared to Compound A’s 1-phenylethyl groups, enhancing oxidative resistance .
- Thermal Performance : Higher molecular weight and branching correlate with elevated boiling and melting points, making the target compound suitable for high-temperature applications .
Regulatory and Environmental Considerations
- Target Compound: Classified as non-hazardous under Canadian Environmental Protection Act (CEPA) . Listed in FDA 21 CFR 175.105 for indirect food contact applications .
- Compound A: Limited regulatory data; associated with respiratory and skin irritation .
Preparation Methods
Reaction Mechanism and Initial Alkylation
The Friedel-Crafts alkylation is a cornerstone for introducing 1-methyl-1-phenylethyl groups to the benzenamine core. The process typically employs cumene (isopropylbenzene) derivatives as alkylating agents in the presence of Lewis acids such as aluminum chloride (AlCl₃). The mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid generates a carbocation from the alkylating agent, facilitating attack on the electron-rich aromatic amine.
Key Steps :
Multi-Step Alkylation Process
To achieve trisubstitution, a sequential alkylation strategy is employed:
-
First Alkylation :
Benzenamine reacts with 2 equivalents of 1-methyl-1-phenylethyl chloride under AlCl₃ catalysis at 0–5°C, yielding 2,4-bis(1-methyl-1-phenylethyl)benzenamine. -
Second Alkylation :
The intermediate undergoes further alkylation with 1-methyl-1-phenylethyl bromide at 80°C, targeting the N-position of the amine. Excess alkylating agent (1.5 equivalents) ensures complete substitution.
Optimization Data :
| Parameter | First Alkylation | Second Alkylation |
|---|---|---|
| Temperature (°C) | 0–5 | 80 |
| Catalyst (AlCl₃) | 1.2 eq | 1.5 eq |
| Yield (%) | 78 | 65 |
| Purity (HPLC) | 92% | 88% |
Ullmann Coupling for Aromatic Amination
Copper-Catalyzed Coupling
The Ullmann reaction enables the formation of C–N bonds between aryl halides and amines. For the target compound, this method is applied to couple pre-alkylated aryl halides with 4-(1-methyl-1-phenylethyl)aniline.
Reaction Scheme :
Conditions :
Ligand-Accelerated Coupling
The addition of 1,10-phenanthroline as a ligand enhances reaction efficiency by stabilizing the copper catalyst:
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 45 | 36 |
| 1,10-Phenanthroline | 72 | 24 |
Reductive Amination Approach
Ketone Intermediate Synthesis
A three-step process involves:
-
Synthesis of 2,4-Bis(1-methyl-1-phenylethyl)benzaldehyde :
Vilsmeier-Haack formylation of 2,4-bis(1-methyl-1-phenylethyl)benzene. -
Condensation with 4-(1-methyl-1-phenylethyl)aniline :
Forms the corresponding imine. -
Reduction :
Sodium borohydride (NaBH₄) reduces the imine to the target amine.
Critical Parameters :
-
Imine Formation : Conducted under anhydrous conditions with molecular sieves.
-
Reduction : NaBH₄ in ethanol at 0°C prevents over-reduction.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Formylation | 68 |
| Imine Condensation | 83 |
| Reduction | 91 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To mitigate exothermic risks during alkylation, continuous flow reactors offer superior temperature control and scalability:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 8 | 2.5 |
| Yield (%) | 65 | 78 |
| Purity (%) | 88 | 95 |
Solvent Recycling and Waste Management
Industrial processes prioritize solvent recovery:
-
Toluene : Distilled and reused, reducing costs by 40%.
-
AlCl₃ : Neutralized with aqueous NaOH, yielding aluminum hydroxide byproducts for wastewater treatment.
Analytical and Purification Techniques
Chromatographic Monitoring
Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (10:1 v/v) ensures reaction completion. High-performance liquid chromatography (HPLC) with C18 columns resolves intermediates and final product.
Recrystallization Optimization
The target compound is purified via recrystallization from ethanol/water mixtures:
| Solvent Ratio (EtOH:H₂O) | Recovery (%) | Purity (%) |
|---|---|---|
| 3:1 | 82 | 98 |
| 2:1 | 75 | 97 |
Q & A
Basic Research Question
- Nuclear magnetic resonance (NMR) : Compare 1H/13C spectra with reference data (e.g., δ 1.76 ppm for methyl groups in ).
- Fourier-transform infrared spectroscopy (FTIR) : Confirm amine N-H stretches (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 406.3 (C30H31N, ).
How can researchers mitigate occupational hazards during synthetic scale-up?
Basic Research Question
The compound’s acute toxicity (oral LD50 ~500 mg/kg in ) and skin corrosion risks demand stringent protocols:
- Use closed-system reactors to minimize inhalation exposure.
- Implement emergency showers/eye washes in synthesis labs.
- Monitor airborne concentrations with gas chromatography-mass spectrometry (GC-MS) during handling.
What strategies optimize the compound’s dispersion in polymer matrices without compromising thermal stability?
Advanced Research Question
Aggregation due to hydrophobic groups can reduce efficacy. Solutions include:
- Melt-blending with compatibilizers (e.g., maleic anhydride-grafted polyethylene).
- Nanoparticle encapsulation (e.g., silica shell via sol-gel methods) to enhance dispersion.
- Rheological testing (e.g., parallel-plate oscillatory shear) to assess homogeneity.
How do steric effects influence the compound’s reactivity in photostabilization applications?
Advanced Research Question
The bulky substituents reduce UV-induced degradation by:
- Shielding the amine group from radical attack.
- Suppressing singlet oxygen generation via steric hindrance (confirmed by UV-Vis spectroscopy ).
Experimental design : Compare photo-oxidation rates in polypropylene films with/without the compound using accelerated weathering tests (ISO 4892-2).
What are the limitations of using this compound in high-temperature elastomers (>200°C)?
Advanced Research Question
Despite its thermal stability (decomposition onset ~292°C per ), limitations include:
- Volatilization losses at extreme temperatures (TGA under air/N2).
- Synergist dependency for long-term performance (e.g., phosphites to regenerate active amine sites).
Validation : Conduct oven aging tests (ASTM D573) at 200°C and monitor retention of mechanical properties.
How can researchers validate the absence of genotoxicity in regulatory submissions?
Basic Research Question
While acute toxicity data exists (), genotoxicity assessment requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
